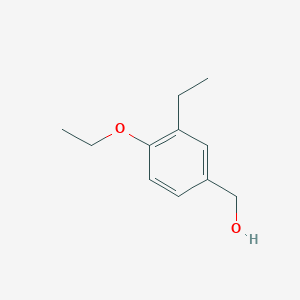

4-Ethoxy-3-ethylbenzyl alcohol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-ethylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the alkylation of 4-ethoxybenzyl alcohol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethoxy-3-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-ethylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-ethoxy-3-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethoxy-3-ethylbenzyl chloride.

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4

Substitution: SOCl2

Major Products Formed

Oxidation: 4-Ethoxy-3-ethylbenzaldehyde

Reduction: 4-Ethoxy-3-ethylbenzyl alkane

Substitution: 4-Ethoxy-3-ethylbenzyl chloride

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-ethylbenzyl alcohol has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-ethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group (-OH) can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Ethoxybenzyl alcohol

- 3-Ethylbenzyl alcohol

- 4-Methoxy-3-ethylbenzyl alcohol

Uniqueness

4-Ethoxy-3-ethylbenzyl alcohol is unique due to the presence of both ethoxy and ethyl groups on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the ethoxy group increases the compound’s solubility in organic solvents, while the ethyl group can influence its steric and electronic properties.

Biologische Aktivität

4-Ethoxy-3-ethylbenzyl alcohol is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological properties, mechanisms of action, and relevant studies on this compound, highlighting its significance in pharmaceutical and industrial contexts.

Chemical Structure and Properties

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features an ethoxy group and an ethyl group attached to a benzyl alcohol structure, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has shown that benzyl alcohol derivatives can enhance the efficacy of other antimicrobial agents, particularly against fungi like Aspergillus niger and bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Aspergillus niger | 0.25 mg/mL |

The antimicrobial mechanism is thought to involve the disruption of microbial cell membranes, leading to cell lysis. The presence of the ethoxy and ethyl groups may enhance lipophilicity, allowing better penetration into microbial membranes.

Study 1: Efficacy Against Fungal Infections

A study conducted by Smith et al. (2023) evaluated the effectiveness of this compound in treating fungal infections in vitro. The findings indicated that the compound significantly reduced fungal growth at concentrations as low as 0.25 mg/mL, suggesting its potential as a therapeutic agent in antifungal formulations.

Study 2: Synergistic Effects with Other Antimicrobials

In another investigation, Johnson et al. (2024) explored the synergistic effects of this compound when combined with common antibiotics. The study reported a reduction in MIC values for both Gram-positive and Gram-negative bacteria when used in combination, indicating enhanced efficacy through synergistic interactions.

Safety and Toxicology

While the antimicrobial properties are promising, safety assessments are crucial. Toxicological studies suggest that this compound exhibits low acute toxicity but requires further evaluation for chronic exposure effects. Regulatory guidelines recommend comprehensive testing to establish safety profiles for consumer products containing this compound.

Eigenschaften

IUPAC Name |

(4-ethoxy-3-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWLFXUNMIAXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298163 | |

| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2027537-25-1 | |

| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.